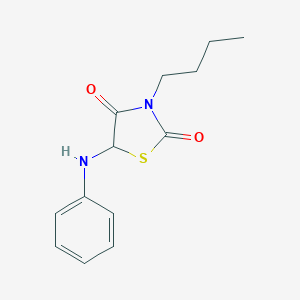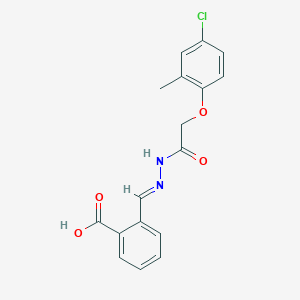![molecular formula C11H14N2O3 B229626 N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B229626.png)
N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide, also known as EMCAH, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. EMCAH is a hydrazide derivative that has been synthesized through a simple and efficient method.
Wirkmechanismus
The mechanism of action of N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide is not fully understood. However, studies have suggested that N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide may exert its biological activity through the inhibition of enzymes, such as cyclooxygenase-2 and acetylcholinesterase, or through the modulation of signaling pathways, such as the MAPK/ERK pathway.
Biochemical and Physiological Effects:
Studies have shown that N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide exhibits various biochemical and physiological effects, including anti-inflammatory, antimicrobial, and antitumor effects. N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has been found to exhibit low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has several advantages for lab experiments, including its simple synthesis method, high purity, and low toxicity. However, N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide also has limitations, such as its limited solubility in water and its instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide. One direction is the further investigation of its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is the optimization of its synthesis method to improve its yield and purity. Additionally, the development of N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide derivatives with improved properties may expand its potential applications in various fields.
Synthesemethoden
N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide is synthesized through the reaction of 4-methoxyphenol with ethyl 2-bromoacetate in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with hydrazine hydrate. The final product is obtained through the reaction of the intermediate with acetic anhydride. This synthesis method is simple, efficient, and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has been shown to exhibit antimicrobial, antitumor, and anti-inflammatory properties. In agriculture, N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has been studied for its potential use as a herbicide. In material science, N'-[(1E)-ethylidene]-2-(4-methoxyphenoxy)acetohydrazide has been investigated for its potential use as a corrosion inhibitor.
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
N-[(E)-ethylideneamino]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C11H14N2O3/c1-3-12-13-11(14)8-16-10-6-4-9(15-2)5-7-10/h3-7H,8H2,1-2H3,(H,13,14)/b12-3+ |
InChI-Schlüssel |
AXYNJTQBZSPBCG-KGVSQERTSA-N |
Isomerische SMILES |
C/C=N/NC(=O)COC1=CC=C(C=C1)OC |
SMILES |
CC=NNC(=O)COC1=CC=C(C=C1)OC |
Kanonische SMILES |
CC=NNC(=O)COC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)

![3-Methyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229565.png)
![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)
![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)

![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
